molecular formula C18H19BrN2O2S2 B15084951 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one CAS No. 617697-77-5

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one

Cat. No.: B15084951
CAS No.: 617697-77-5
M. Wt: 439.4 g/mol
InChI Key: CODMQALNUOOLQA-PFONDFGASA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a brominated indoline moiety and a thioxothiazolidinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-pentyl-2-thioxothiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, although further research is needed to confirm these findings.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one apart from similar compounds is its specific substitution pattern and the presence of the pentyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

CAS No.

617697-77-5

Molecular Formula

C18H19BrN2O2S2

Molecular Weight

439.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19BrN2O2S2/c1-3-5-6-9-21-17(23)15(25-18(21)24)14-12-10-11(19)7-8-13(12)20(4-2)16(14)22/h7-8,10H,3-6,9H2,1-2H3/b15-14-

InChI Key

CODMQALNUOOLQA-PFONDFGASA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S

Origin of Product

United States

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